

# Sulfo-Cy5-N3 Azide Reactive Dye: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sulfo-Cy5-N3

Cat. No.: B15554278

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Sulfo-Cy5-N3** is a water-soluble, far-red fluorescent azide-reactive dye that has become an indispensable tool in bioconjugation and molecular labeling.[1][2] Its exceptional properties, including high water solubility, bright fluorescence, and specific reactivity, make it a preferred choice for labeling a wide array of biomolecules such as proteins, peptides, and nucleic acids.[3][4] This guide provides a comprehensive overview of **Sulfo-Cy5-N3**, its chemical properties, reaction mechanisms, and detailed protocols for its application in life sciences research and drug development.

The core of **Sulfo-Cy5-N3**'s utility lies in its azide functional group, which enables its participation in "click chemistry" reactions. Specifically, it can be conjugated to molecules containing alkyne groups through either the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[5][6] These reactions are highly specific, efficient, and biocompatible, allowing for precise labeling of biomolecules in complex biological samples.[6]

## Core Properties and Technical Data

**Sulfo-Cy5-N3** is a member of the cyanine dye family, known for their high extinction coefficients and good quantum yields.[7] The addition of sulfonate groups significantly

enhances its water solubility, eliminating the need for organic co-solvents in labeling reactions and making it ideal for use in aqueous biological environments.[1][8]

## Chemical and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C37H48N6O10S3	[5]
Molecular Weight	833 g/mol	[5]
CAS Number	1782950-80-4	[5]
Solubility	Water, DMSO, DMF	[5]
Storage Conditions	-20°C, protect from light	[5]
Purity	Typically ≥ 95%	[5]

## Spectral Properties

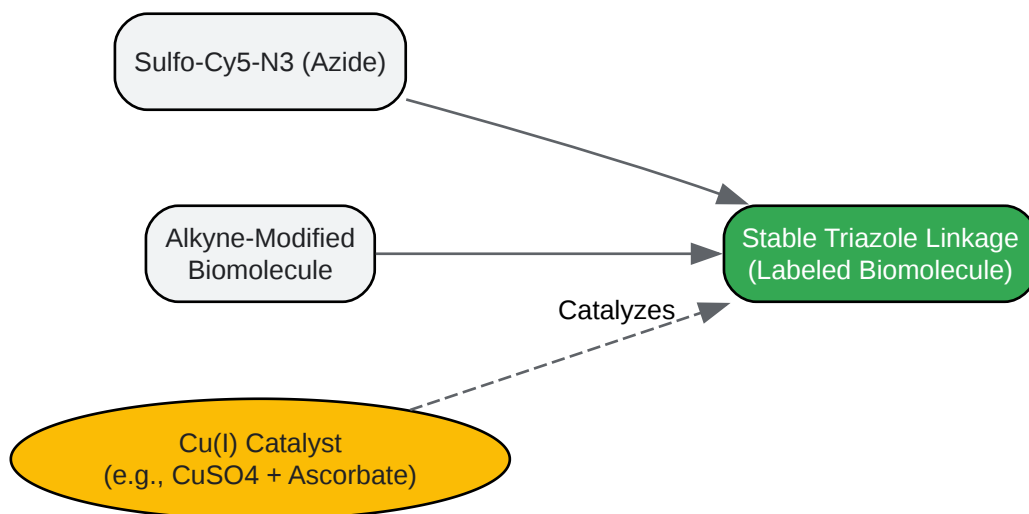
Property	Value	Reference(s)
Excitation Maximum ( $\lambda_{ex}$ )	~646 nm	[2]
Emission Maximum ( $\lambda_{em}$ )	~662 nm	[2]
Molar Extinction Coefficient ( $\epsilon$ )	~250,000 cm <sup>-1</sup> M <sup>-1</sup>	[5]
Quantum Yield ( $\Phi$ )	~0.28	[1][3]
Stokes Shift	~16 nm	[2]

## Reaction Mechanisms and Applications

The primary application of **Sulfo-Cy5-N3** is the covalent labeling of biomolecules through click chemistry. The choice between CuAAC and SPAAC depends on the specific experimental context, particularly the tolerance of the biological system to copper.

## Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click chemistry reaction that involves the use of a copper(I) catalyst to join an azide (**Sulfo-Cy5-N3**) and a terminal alkyne. This reaction is characterized by its high yield, specificity, and rapid kinetics.

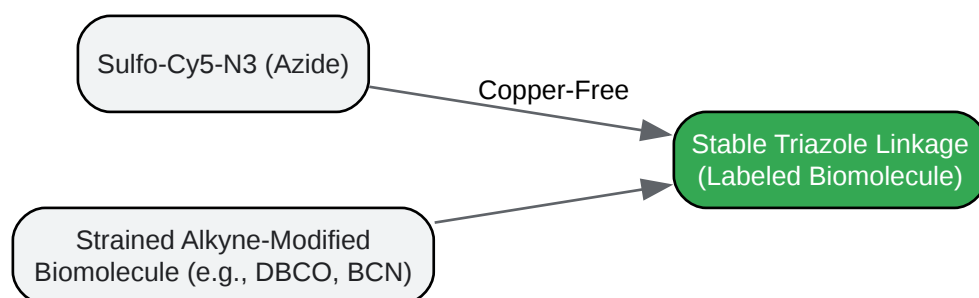


[Click to download full resolution via product page](#)

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

## Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), instead of a terminal alkyne.<sup>[7][9]</sup> The inherent ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a catalyst, making it ideal for applications in living cells and organisms where copper toxicity is a concern.<sup>[5]</sup>



[Click to download full resolution via product page](#)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

## Experimental Protocols

The following are generalized protocols for labeling proteins and oligonucleotides with **Sulfo-Cy5-N3**. Optimization may be required for specific applications.

### Protocol 1: Protein Labeling via CuAAC

This protocol is suitable for labeling purified proteins that have been modified to contain a terminal alkyne.

Materials:

- Alkyne-modified protein in a copper-compatible buffer (e.g., PBS, pH 7.4)
- **Sulfo-Cy5-N3**
- Copper(II) sulfate (CuSO<sub>4</sub>) solution (e.g., 20 mM in water)
- Reducing agent solution (e.g., 50 mM sodium ascorbate in water, freshly prepared)
- Copper ligand (e.g., THPTA) solution (e.g., 100 mM in water)
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- **Prepare the Reaction Mixture:** In a microcentrifuge tube, combine the alkyne-modified protein, **Sulfo-Cy5-N3** (typically in a 3-10 fold molar excess over the protein), and the copper ligand.
- **Initiate the Reaction:** Add the CuSO<sub>4</sub> solution to the reaction mixture, followed by the freshly prepared sodium ascorbate solution to reduce Cu(II) to the catalytic Cu(I).
- **Incubation:** Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
- **Purification:** Purify the labeled protein from excess dye and reaction components using a suitable method such as size-exclusion chromatography or dialysis.

- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~646 nm (for Sulfo-Cy5).

## Protocol 2: Oligonucleotide Labeling via SPAAC

This protocol is ideal for labeling oligonucleotides in a copper-free manner, which is often preferred for nucleic acid applications.

Materials:

- Strained alkyne-modified oligonucleotide (e.g., DBCO-modified)
- **Sulfo-Cy5-N3**
- Reaction buffer (e.g., PBS, pH 7.4)
- Purification method (e.g., ethanol precipitation or HPLC)

Procedure:

- Prepare the Reaction Mixture: Dissolve the strained alkyne-modified oligonucleotide and **Sulfo-Cy5-N3** (typically in a 2-5 fold molar excess over the oligonucleotide) in the reaction buffer.
- Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours, or overnight for higher efficiency, protected from light.
- Purification: Purify the labeled oligonucleotide using a method appropriate for its length and properties, such as ethanol precipitation or reverse-phase HPLC.
- Characterization: Confirm successful labeling and assess purity using methods like gel electrophoresis (visualizing fluorescence) or mass spectrometry.

## Data Presentation: Comparative Analysis of Azide-Reactive Dyes

Dye	Excitation Max (nm)	Emission Max (nm)	Molar Extinction Coefficient (cm <sup>-1</sup> M <sup>-1</sup> )	Quantum Yield	Water Solubility	Key Advantage
Sulfo-Cy5-N3	~646	~662	~250,000	~0.28	High	Excellent water solubility and brightness in the far-red spectrum.
AF 647 Azide	~650	~665	~239,000	~0.33	Moderate	High photostability and brightness.
IRDye 800CW Azide	~774	~794	~240,000	~0.08	Moderate	Near-infrared emission for deep tissue imaging.
TAMRA Azide	~555	~580	~91,000	~0.1	Low	Well-established dye, suitable for FRET applications.

## Troubleshooting Guide

Issue	Possible Cause(s)	Suggested Solution(s)
Low Labeling Efficiency	<ul style="list-style-type: none"><li>- Insufficient molar excess of the dye.</li><li>- Inactive catalyst (CuAAC).</li><li>- Degradation of the dye or alkyne.</li><li>- Incompatible buffer components (e.g., primary amines like Tris).</li></ul>	<ul style="list-style-type: none"><li>- Increase the molar ratio of dye to biomolecule.</li><li>- Use freshly prepared reducing agent for CuAAC.</li><li>- Ensure proper storage of reagents.</li><li>- Use an amine-free buffer.</li></ul>
High Background Fluorescence	<ul style="list-style-type: none"><li>- Incomplete removal of unreacted dye.</li><li>- Non-specific binding of the dye to the biomolecule or other components.</li></ul>	<ul style="list-style-type: none"><li>- Optimize the purification method (e.g., use a longer chromatography column, perform additional dialysis steps).</li><li>- Include blocking agents if non-specific binding is suspected.</li></ul>
Precipitation of Biomolecule	<ul style="list-style-type: none"><li>- The hydrophobicity of the dye at high labeling ratios can reduce the solubility of the conjugate.</li></ul>	<ul style="list-style-type: none"><li>- Reduce the molar excess of the dye to achieve a lower degree of labeling.</li><li>- Perform the labeling reaction in a buffer with additives that enhance solubility.</li></ul>
No Fluorescence Signal	<ul style="list-style-type: none"><li>- The dye has been photobleached.</li><li>- The labeling reaction was unsuccessful.</li></ul>	<ul style="list-style-type: none"><li>- Protect the reaction and the labeled product from light at all times.</li><li>- Re-evaluate the reaction conditions and reagent integrity.</li></ul>

## Conclusion

**Sulfo-Cy5-N3** azide reactive dye is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its excellent water solubility, bright far-red fluorescence, and specific reactivity via click chemistry make it an ideal choice for a wide range of applications in research and development. By understanding its properties and following optimized protocols, researchers can effectively utilize **Sulfo-Cy5-N3** to generate precisely labeled biomolecules for advanced imaging and analytical studies.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. lumiprobe.com [lumiprobe.com]
- 2. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
- 3. probes.bocsci.com [probes.bocsci.com]
- 4. Bioconjugation application notes [bionordika.fi]
- 5. medchemexpress.com [medchemexpress.com]
- 6. interchim.fr [interchim.fr]
- 7. Oligonucleotide labeling\_TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. Cy5-N3 | TargetMol [targetmol.com]
- To cite this document: BenchChem. [Sulfo-Cy5-N3 Azide Reactive Dye: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15554278#sulfo-cy5-n3-azide-reactive-dye-explained]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)